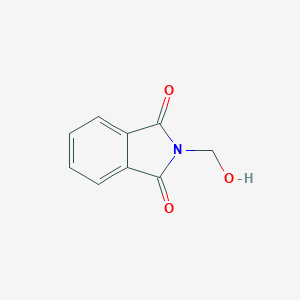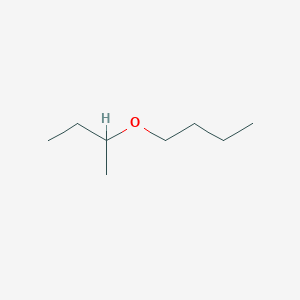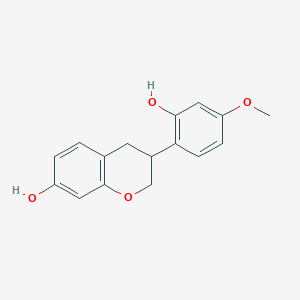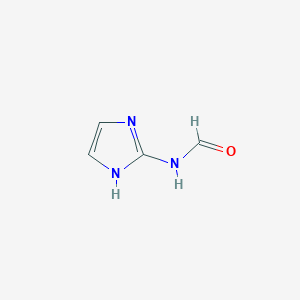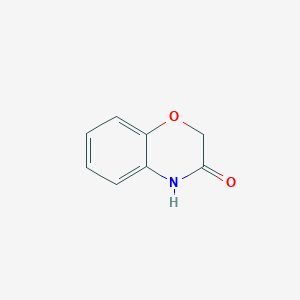
2H-1,4-苯并恶嗪-3(4H)-酮
概述
描述
2H-1,4-Benzoxazin-3(4H)-one is a heterocyclic compound that consists of a benzene ring fused to an oxazine ring
科学研究应用
2H-1,4-Benzoxazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
作用机制
Mode of Action
It’s known that the compound is synthesized via reductive cyclization of 2-(2-nitrophenoxy) acetonitrile adducts . The exact interaction with its targets and the resulting changes are yet to be fully understood .
Biochemical Pathways
It’s known that the compound is involved in the synthesis process via reductive cyclization
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2H-1,4-Benzoxazin-3(4H)-one involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid. This method provides good to excellent yields and is compatible with various functional groups .
Industrial Production Methods: While specific industrial production methods for 2H-1,4-Benzoxazin-3(4H)-one are not extensively documented, the reductive cyclization method mentioned above can be scaled up for industrial applications. The use of iron and acetic acid as reagents makes this method cost-effective and suitable for large-scale production.
化学反应分析
Types of Reactions: 2H-1,4-Benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reductive conditions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron and acetic acid are commonly used for reductive cyclization.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Oxidized derivatives of 2H-1,4-Benzoxazin-3(4H)-one.
Reduction: Reduced forms of the compound.
Substitution: Substituted benzoxazinones with various functional groups.
相似化合物的比较
1,4-Benzoxazine: Another heterocyclic compound with a similar structure but different chemical properties.
2H-1,4-Benzothiazin-3(4H)-one: A sulfur analog of 2H-1,4-Benzoxazin-3(4H)-one with distinct reactivity.
2H-1,4-Benzoxazin-3(4H)-thione: A thione derivative with unique chemical behavior.
Uniqueness: 2H-1,4-Benzoxazin-3(4H)-one stands out due to its versatile reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its compatibility with various functional groups make it a valuable compound for research and industrial applications.
属性
IUPAC Name |
4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8-5-11-7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCGFTXRXYMJOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203118 | |
| Record name | 2H-1,4-Benzoxazin-3(4H)-one (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5466-88-6 | |
| Record name | 2H-1,4-Benzoxazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5466-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1,4-Benzoxazin-3(4H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1,4-Benzoxazin-3(4H)-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1,4-Benzoxazin-3(4H)-one (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1,4-Benzoxazin-3(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-1,4-BENZOXAZIN-3(4H)-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0QAF5G662 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are 2H-1,4-benzoxazin-3(4H)-ones?
A1: 2H-1,4-benzoxazin-3(4H)-ones, often referred to as benzoxazinoids (BXs), are a class of secondary metabolites primarily found in grasses (Gramineae) and some dicot species. They exist as both free aglycones and glucosylated forms. []
Q2: What are the key structural features of 2H-1,4-benzoxazin-3(4H)-ones?
A2: These compounds are characterized by a benzene ring fused to a six-membered heterocyclic ring containing oxygen and nitrogen, with a ketone group at the 3-position. Substitutions on the benzene and heterocyclic rings contribute to the diversity and biological activity of different benzoxazinoids. [, ]
Q3: Can you provide some examples of naturally occurring 2H-1,4-benzoxazin-3(4H)-ones?
A3: Sure. Some prominent examples include:
- DIBOA: 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one [, , ]
- DIMBOA: 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one [, , , , ]
- HMBOA: 2-hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one [, , ]
- HBOA: 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one [, , ]
- TRIBOA: 2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one []
Q4: How are 2H-1,4-benzoxazin-3(4H)-ones characterized using spectroscopic methods?
A4: Various spectroscopic techniques are employed for structural elucidation:
- Mass Spectrometry (MS): Provides information about molecular weight and fragmentation patterns, aiding in structure identification. Electrospray ionization time-of-flight mass spectrometry (ESI-TOFMS) has been particularly valuable for analyzing these compounds. [, ]
- Nuclear Magnetic Resonance (NMR): Both 1H and 13C NMR spectroscopy are used to determine the structure and stereochemistry of benzoxazinoids and their derivatives. [, , , ]
Q5: How do the chemical structures of different 2H-1,4-benzoxazin-3(4H)-ones affect their activity?
A5: Structure-activity relationships (SAR) are crucial in understanding their biological effects. * Hydroxamic Acid Moiety: The presence and position of hydroxyl groups significantly impact activity. For instance, the hydroxamic acid group is essential for the inhibitory activity of DIMBOA against Erwinia species. [, ]* Substituents on the Benzene Ring: Variations in substituents, such as the presence of a methoxy group in DIMBOA compared to DIBOA, influence their potency and target specificity. [, , ]
Q6: How stable are 2H-1,4-benzoxazin-3(4H)-ones under different conditions?
A6: Stability is a critical factor for their biological activity and applications.
- Aqueous Solutions: Nonglucosylated forms tend to be unstable, undergoing decomposition at varying rates depending on pH and temperature. For instance, DIMBOA decomposes relatively quickly in aqueous solutions, with a half-life of approximately 5.3 hours at 28°C and pH 6.75. [, ]
- pH: Stability is influenced by pH, with generally higher stability observed under acidic conditions. [, ]
- Temperature: Elevated temperatures can accelerate decomposition. [, ]
Q7: What strategies are employed to enhance the stability of 2H-1,4-benzoxazin-3(4H)-ones?
A7: Several approaches can improve stability:
- Glucosylation: Naturally occurring glucosides, such as DIMBOA-glucoside, exhibit increased stability compared to their corresponding aglycones. [, , ]
- Formulation: Appropriate formulation strategies are essential for maintaining stability during storage and delivery. []
Q8: How do 2H-1,4-benzoxazin-3(4H)-ones interact with their biological targets?
A8: The mechanism of action varies depending on the specific compound and target organism.
- Enzyme Inhibition: Some benzoxazinoids act as enzyme inhibitors. For example, DIMBOA can inhibit the growth of Erwinia species by affecting their enzymatic processes. [, ]
- Disruption of Cellular Processes: They can interfere with vital cellular processes like cell division and growth, leading to growth inhibition or cell death in target organisms. [, , ]
Q9: Are there any known resistance mechanisms to 2H-1,4-benzoxazin-3(4H)-ones?
A9: Yes, resistance mechanisms have been observed:
- Detoxification: Some organisms, like the rice armyworm (Mythimna separata) can detoxify DIMBOA through glucosylation, converting it into less toxic glucosides. []
Q10: What are the potential applications of 2H-1,4-benzoxazin-3(4H)-ones?
A10: Their diverse biological activities make them promising candidates for various applications.
- Agriculture: As natural pesticides and allelochemicals, they offer potential for developing bio-based herbicides, insecticides, and fungicides. [, , , ]
- Pharmaceuticals: Some derivatives exhibit promising antifungal, antibacterial, and even antitumor activities, warranting further investigation for potential drug development. [, , , , , ]
Q11: How are 2H-1,4-benzoxazin-3(4H)-ones quantified in plant extracts?
A11: Various analytical techniques are used for quantification:
- Gas-Liquid Chromatography (GLC): Allows for separation and quantification of benzoxazinoids, often after derivatization to enhance volatility. [, , , ]
- High-Performance Liquid Chromatography (HPLC): Provides efficient separation and sensitive detection of these compounds, enabling their quantification in complex plant matrices. [, ]
Q12: How do researchers ensure the quality and reliability of analytical methods for 2H-1,4-benzoxazin-3(4H)-one analysis?
A12: Method validation is crucial for ensuring accuracy, precision, and reliability of analytical data. []
- Calibration Curves: Linearity of detector response is established over a defined concentration range. [, ]
- Recovery Studies: Assess the efficiency of extraction and analysis by spiking samples with known amounts of standards. [, ]
- Reproducibility: Multiple analyses of the same sample demonstrate the method's precision and repeatability. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
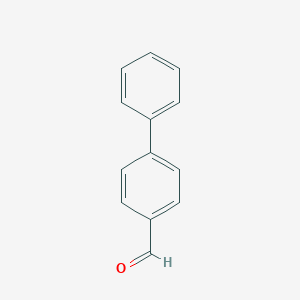
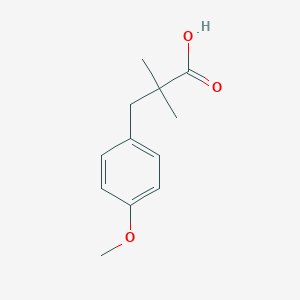

![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)
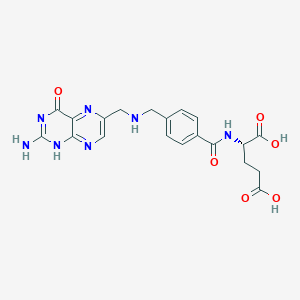
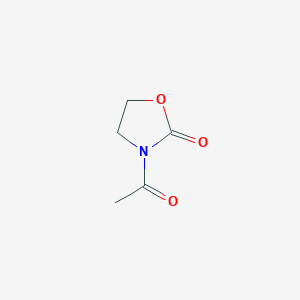
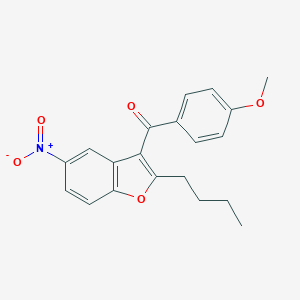
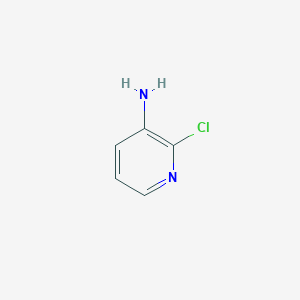
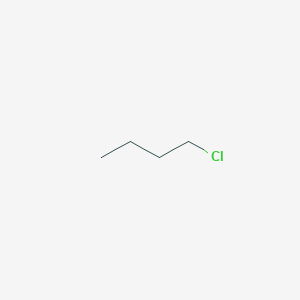
![(1S,8S,10S,11R)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one](/img/structure/B31609.png)
